3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-propoxypyridazine
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Overview
Description
Preparation Methods
The synthesis of 3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-propoxypyridazine involves several steps. One common method includes the intramolecular cyclization of respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . Industrial production methods often focus on optimizing yields and minimizing the use of toxic reagents.
Chemical Reactions Analysis
3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-propoxypyridazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-propoxypyridazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
When compared to similar compounds, 3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-6-propoxypyridazine stands out due to its unique structure and properties. Similar compounds include:
- Methyl 3-[(3,4-dimethylbenzoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate
- 4-[(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl-4-fluorophenyl]methyl (2H)phthalazin-1-one
These compounds share structural similarities but differ in their specific functional groups and applications.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-4-13-26-19-8-7-18(21-22-19)23-9-11-24(12-10-23)20(25)17-6-5-15(2)16(3)14-17/h5-8,14H,4,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXHNPYRRKBZLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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